Cas no 2138428-62-1 (1H-Azepine, hexahydro-4-[5-(3-methoxy-5-isothiazolyl)-1H-1,2,3-triazol-1-yl]-)

1H-Azepine, hexahydro-4-[5-(3-methoxy-5-isothiazolyl)-1H-1,2,3-triazol-1-yl]- structure
2138428-62-1 structure
商品名:1H-Azepine, hexahydro-4-[5-(3-methoxy-5-isothiazolyl)-1H-1,2,3-triazol-1-yl]-
CAS番号:2138428-62-1
MF:C12H17N5OS
メガワット:279.361280202866
CID:5301183

1H-Azepine, hexahydro-4-[5-(3-methoxy-5-isothiazolyl)-1H-1,2,3-triazol-1-yl]- 化学的及び物理的性質

名前と識別子

    • 1H-Azepine, hexahydro-4-[5-(3-methoxy-5-isothiazolyl)-1H-1,2,3-triazol-1-yl]-
    • インチ: 1S/C12H17N5OS/c1-18-12-7-11(19-15-12)10-8-14-16-17(10)9-3-2-5-13-6-4-9/h7-9,13H,2-6H2,1H3
    • InChIKey: MRNFCZJAXDLUPO-UHFFFAOYSA-N
    • ほほえんだ: N1CCCC(N2C(C3SN=C(OC)C=3)=CN=N2)CC1

1H-Azepine, hexahydro-4-[5-(3-methoxy-5-isothiazolyl)-1H-1,2,3-triazol-1-yl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-784901-0.05g
4-[5-(3-methoxy-1,2-thiazol-5-yl)-1H-1,2,3-triazol-1-yl]azepane
2138428-62-1 95%
0.05g
$1140.0 2024-05-22
Enamine
EN300-784901-1.0g
4-[5-(3-methoxy-1,2-thiazol-5-yl)-1H-1,2,3-triazol-1-yl]azepane
2138428-62-1 95%
1.0g
$1357.0 2024-05-22
Enamine
EN300-784901-5.0g
4-[5-(3-methoxy-1,2-thiazol-5-yl)-1H-1,2,3-triazol-1-yl]azepane
2138428-62-1 95%
5.0g
$3935.0 2024-05-22
Enamine
EN300-784901-10.0g
4-[5-(3-methoxy-1,2-thiazol-5-yl)-1H-1,2,3-triazol-1-yl]azepane
2138428-62-1 95%
10.0g
$5837.0 2024-05-22
Enamine
EN300-784901-0.5g
4-[5-(3-methoxy-1,2-thiazol-5-yl)-1H-1,2,3-triazol-1-yl]azepane
2138428-62-1 95%
0.5g
$1302.0 2024-05-22
Enamine
EN300-784901-2.5g
4-[5-(3-methoxy-1,2-thiazol-5-yl)-1H-1,2,3-triazol-1-yl]azepane
2138428-62-1 95%
2.5g
$2660.0 2024-05-22
Enamine
EN300-784901-0.1g
4-[5-(3-methoxy-1,2-thiazol-5-yl)-1H-1,2,3-triazol-1-yl]azepane
2138428-62-1 95%
0.1g
$1195.0 2024-05-22
Enamine
EN300-784901-0.25g
4-[5-(3-methoxy-1,2-thiazol-5-yl)-1H-1,2,3-triazol-1-yl]azepane
2138428-62-1 95%
0.25g
$1249.0 2024-05-22

1H-Azepine, hexahydro-4-[5-(3-methoxy-5-isothiazolyl)-1H-1,2,3-triazol-1-yl]- 関連文献

1H-Azepine, hexahydro-4-[5-(3-methoxy-5-isothiazolyl)-1H-1,2,3-triazol-1-yl]-に関する追加情報

1H-Azepine, hexahydro-4-[5-(3-methoxy-5-isothiazolyl)-1H-1,2,3-triazol-1-yl]-

The compound 1H-Azepine, hexahydro-4-[5-(3-methoxy-5-isothiazolyl)-1H-1,2,3-triazol-1-yl]- (CAS No: 2138428-62-1) is a highly specialized organic molecule with significant potential in the field of drug discovery and advanced material science. This compound belongs to the class of azepines, which are seven-membered ring structures containing one nitrogen atom. The presence of the hexahydro prefix indicates that the azepine ring is fully saturated, making it a bicyclic structure with unique electronic properties.

The substituent group attached to the azepine ring is a triazole moiety, specifically a 1H-1,2,3-triazol derivative. Triazoles are heterocyclic compounds known for their stability and ability to form strong hydrogen bonds, making them valuable in medicinal chemistry for improving drug bioavailability. The triazole group in this compound is further substituted with a isothiazole ring system at the 5-position. Isothiazoles are sulfur-containing heterocycles that exhibit interesting electronic and reactivity properties, often used in agrochemicals and pharmaceuticals due to their ability to act as electron-deficient aromatic systems.

Recent studies have highlighted the potential of hexahydroazepine derivatives in targeting G protein-coupled receptors (GPCRs), which are critical in various physiological processes and disease states. The integration of the isothiazole-triazole system into the azepine framework has shown promising results in modulating receptor activity, particularly in models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the azepine ring through cycloaddition reactions and the subsequent attachment of the triazole-isothiazole substituent via click chemistry. The use of copper catalysts in these reactions has significantly improved yield and selectivity, making this compound more accessible for research purposes.

In terms of applications, hexahydroazepine derivatives have shown potential as scaffolds for developing novel antibiotics due to their ability to disrupt bacterial membrane integrity. Additionally, their unique electronic properties make them candidates for advanced materials such as semiconductors and optoelectronic devices.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of this compound more accurately. Molecular docking studies have revealed that hexahydroazepine derivatives can bind effectively to target proteins with high affinity, suggesting their potential as lead compounds in drug development pipelines.

In conclusion, 1H-Azepine, hexahydro-4-[5-(3-methoxy-5-isothiazolyl)-1H-1,2,3-triazol-1-yl]- represents a cutting-edge molecule at the intersection of organic synthesis and drug discovery. Its unique structural features and promising biological activities make it a subject of intense research interest across multiple scientific disciplines.

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